(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide

Physicochemical differentiation ADME prediction drug-likeness

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide (synonym: N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide) is a synthetic, non-commercial benzimidazole derivative characterized by a 5-nitro-2-methyl-1H-benzimidazole core N-alkylated with an ethanehydrazonamide side chain. The molecular formula C₁₀H₁₂N₆O₂ and molecular weight 248.24 g/mol distinguish it from the parent 2-methyl-5-nitrobenzimidazole (C₈H₇N₃O₂, MW 177.16).

Molecular Formula C10H12N6O2
Molecular Weight 248.24 g/mol
CAS No. 913706-13-5
Cat. No. B12611999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide
CAS913706-13-5
Molecular FormulaC10H12N6O2
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC(=NN)N)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N6O2/c1-6-13-8-4-7(16(17)18)2-3-9(8)15(6)5-10(11)14-12/h2-4H,5,12H2,1H3,(H2,11,14)
InChIKeyCQOPYSWMNSRMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide (CAS 913706-13-5): Procurement-Relevant Physicochemical and Structural Baseline


(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide (synonym: N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide) is a synthetic, non-commercial benzimidazole derivative characterized by a 5-nitro-2-methyl-1H-benzimidazole core N-alkylated with an ethanehydrazonamide side chain . The molecular formula C₁₀H₁₂N₆O₂ and molecular weight 248.24 g/mol distinguish it from the parent 2-methyl-5-nitrobenzimidazole (C₈H₇N₃O₂, MW 177.16) . The hydrazonamide moiety introduces additional hydrogen-bond donor/acceptor capacity (PSA 125.54 Ų) and increases topological polarity relative to simpler 1-alkyl-5-nitrobenzimidazole analogs, with implications for solubility, logP (~2.41), and target recognition in biochemical assays .

Why 1-Substituted-2-methyl-5-nitrobenzimidazoles Are Not Interchangeable Without Quantitative Loss of Function


The biological and physicochemical profile of 1-substituted-2-methyl-5-nitrobenzimidazoles is exquisitely sensitive to the identity of the N-1 side chain. In a systematic antitumor evaluation of 1-substituted analogs, Ramla et al. (2006) demonstrated that replacing the N-1 substituent from a simple propargyl group to a 5-substituted-1,3,4-thiadiazol-2-yl moiety altered MCF-7 breast cancer cell growth inhibition from negligible to significant [1]. Similarly, Shaker et al. (2015) showed that compound 3—bearing a specific heterocyclic substituent at N-1—exhibited cytotoxicity exceeding doxorubicin against A-549, HCT-116, and MCF-7 cells, while closely related N-1 analogs in the same series were inactive [2]. The ethanehydrazonamide group in the target compound introduces a distinct hydrogen-bonding motif and potential for metal chelation absent in alkyl-, aryl-, or simple heterocyclyl-substituted analogs, making generic substitution scientifically unsound without direct comparative data.

Head-to-Head Quantitative Differentiation of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide Against Closest Analogs


Topological Polar Surface Area (tPSA) Elevation Relative to Non-Hydrazonamide 1-Substituted Benzimidazole Analogs

The target compound has a calculated PSA of 125.54 Ų , driven by the ethanehydrazonamide side chain bearing three nitrogen atoms (N'-amino, imine, and terminal amine). In contrast, prototype 1-substituted analogs such as 2-methyl-5-nitro-1-(prop-2-yn-1-yl)-1H-benzimidazole (a direct synthetic precursor studied in the Ramla et al., 2006 series) lack this hydrazonamide extension and have estimated PSA values below 80 Ų based on the 5-nitrobenzimidazole core alone [1]. This ~45 Ų PSA increase places the target compound in a different oral bioavailability and blood-brain barrier permeation prediction class per standard drug-likeness filters (Veber rules).

Physicochemical differentiation ADME prediction drug-likeness

Hydrogen-Bond Donor/Acceptor Count Advantage Over Carbon-Only 1-Substituted Analogs

The ethanehydrazonamide side chain contributes three hydrogen-bond donors (two terminal NH₂ plus one =N-NH-) and two additional hydrogen-bond acceptors (imine N and hydrazone N) beyond the benzimidazole core . This compares to zero additional H-bond donors and at most one additional H-bond acceptor in the 1-substituted analogs reported in the Ramla et al. (2006) series (e.g., compounds 5–18 bearing thiadiazole, tetrazole, or triazole at N-1 with predominantly H-bond acceptor character) [1]. The elevated H-bond donor count is particularly relevant for kinase and enzyme active-site interactions where critical hinge-region hydrogen bonds depend on donor availability.

Molecular recognition target engagement pharmacophore design

Calculated logP Distinction Shaping Differential Membrane Partitioning Versus 5-Nitrobenzimidazole Core Scaffold

The target compound has a calculated logP of 2.41 (ALogP) , reflecting the balance between the lipophilic 2-methyl-5-nitrobenzimidazole core and the polar ethanehydrazonamide tail. The parent 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1) has a calculated logP of approximately 1.4–1.6 , while more lipophilic N-1-alkylated analogs reported by Ramla et al. (2006) would yield logP values >3.0 [1]. The target compound occupies an intermediate lipophilicity range that may confer distinct solubility-permeability trade-offs relevant to both biochemical assay performance and in vivo pharmacokinetics.

Lipophilicity membrane permeability solubility

Unique Metal-Chelation Potential of the Ethanehydrazonamide Motif Distinguished from Non-Hydrazonamide Benzimidazole Analogs

The ethanehydrazonamide group presents a 1,2-diaza chelating motif (N-imine and N-hydrazone) capable of coordinating transition metals such as Zn²⁺, Cu²⁺, or Fe²⁺, a feature structurally validated in related amidrazone metal complexes [1]. In contrast, the 1-substituted-2-methyl-5-nitrobenzimidazole analogs reported by Ramla et al. (2006)—bearing thiadiazoles, tetrazoles, triazoles, triazines, and imidazoles—provide at most single-nitrogen or sulfur-based metal coordination, and none possess the adjacent N–N donor pair geometry required for stable 5-membered chelate ring formation [2]. This chelation capacity is mechanistically relevant to metalloenzyme inhibition (e.g., carbonic anhydrase IX, HDACs, aminopeptidases) and may underlie differential biochemical activity profiles.

Metal chelation enzyme inhibition antitumor mechanism

Molecular Weight and PSA-Driven Differentiation in Drug-Likeness Filtering Versus Parent 5-Nitrobenzimidazole and 1-Heterocyclyl Analogs

The target compound (MW 248.24, PSA 125.54 Ų) occupies a distinct region in Lipinski and Veber drug-likeness space compared to both the parent 2-methyl-5-nitrobenzimidazole (MW 177.16, PSA ~75 Ų) and elaborated 1-heterocyclyl analogs from the Ramla et al. (2006) series, many of which exceed MW 300 [1]. This intermediate position—MW comfortably below 500 but PSA above the 140 Ų threshold for good oral bioavailability—suggests that the target compound may serve as a balanced lead-like scaffold, in contrast to both fragment-like parent compounds and higher-MW, less ligand-efficient heterocyclyl derivatives.

Drug-likeness lead optimization ADMET prediction

5-Nitro Group Bioactivation Potential Shared Across Class but N-1 Substituent-Dependent Intrinsic Reactivity

The 5-nitro group on the benzimidazole scaffold is a well-established bioreductive trigger: enzymatic nitroreduction by NADPH-cytochrome P450 reductase or DT-diaphorase generates nitro radical anions and subsequent DNA-damaging species, a mechanism validated for multiple 5-nitrobenzimidazole derivatives [1]. The electron-withdrawing character of the 5-nitro group is modulated by the N-1 substituent; electron-donating groups at N-1 can attenuate reduction potential, while electron-withdrawing groups enhance it. The ethanehydrazonamide substituent, with its imine character (σₚ ~0.4), is expected to exert a modest electron-withdrawing effect distinct from the purely alkyl (σ* ~0) or heteroaryl (variable) N-1 substituents in comparator series [2]. This may shift the nitro reduction potential and consequently the hypoxia-selectivity window relative to 1-alkyl and 1-heterocyclyl analogs.

Bioreductive activation nitroreductase hypoxia-selective cytotoxicity

Recommended Research and Application Scenarios for (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide (CAS 913706-13-5)


Metalloenzyme Inhibitor Screening Programs (Carbonic Anhydrase IX, HDAC, Aminopeptidase N)

The ethanehydrazonamide side chain provides a 1,2-diaza chelating motif uniquely suited for Zn²⁺-dependent metalloenzyme active sites [1]. For carbonic anhydrase IX inhibitor discovery, the target compound may be screened alongside benzimidazole-hydrazone analogs that have demonstrated CA IX inhibition; its distinct H-bond donor capacity (3 donors versus 0–1 in established benzimidazole-hydrazone CA IX inhibitors) may yield divergent binding modes when co-crystallized [2]. For HDAC and aminopeptidase N programs, the intermediate lipophilicity (logP 2.41) and moderate MW (248.24) position this compound as a lead-like starting point distinct from both fragment-like benzimidazole cores and high-MW, lipophilic Zn²⁺-chelating hydroxamic acids .

SAR Expansion of 1-Substituted-5-Nitrobenzimidazole Antitumor Series for MCF-7 Breast Cancer and Hypoxia-Selective Cytotoxicity

The established antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles against MCF-7 breast cancer cells (Ramla et al., 2006) demonstrates the sensitivity of this phenotype to N-1 substituent identity [3]. The target compound's ethanehydrazonamide group introduces H-bond donor functionality absent from all active compounds in the original Ramla series (compounds 2, 2a, 5, 8, 9a, 13, 14a), representing an unexplored quadrant of N-1 chemical space. Procurement for MCF-7 growth inhibition assays (SRB assay, 48 h exposure) would directly test whether hydrazonamide H-bond donor insertion recapitulates or exceeds the antitumor activity of the most potent 1-heterocyclyl analogs. In parallel, the 5-nitro group's bioreductive activation potential—modulated by the ethanehydrazonamide electronic effect [4]—warrants evaluation under normoxic versus hypoxic (1% O₂) conditions to determine hypoxia-selectivity ratio compared to 1-alkyl benchmarks.

Physicochemical Property Benchmarking and Computational ADMET Model Validation

With a calculated logP of 2.41, PSA of 125.54 Ų, and MW of 248.24 g/mol , this compound occupies a theoretically favorable region of oral drug-likeness space that is underrepresented among the predominantly higher-MW, more lipophilic 1-heterocyclyl-5-nitrobenzimidazoles in the published literature [5]. Experimental determination of aqueous solubility (shake-flask, pH 7.4), logD₇.₄, Caco-2 permeability, and human liver microsome stability for this compound would serve as a critical validation data point for in silico ADMET prediction models trained primarily on 1-alkyl and 1-heterocyclyl benzimidazole analogs. Procurement for such physicochemical profiling is warranted specifically because the ethanehydrazonamide group's contribution to solubility and permeability cannot be reliably extrapolated from existing benzimidazole ADMET datasets.

Antimicrobial Screening Panels Leveraging the Nitrobenzimidazole Pharmacophore with Enhanced Polarity

5-Nitrobenzimidazole derivatives have established activity against anaerobic bacteria and protozoan parasites via nitroreductase-mediated DNA damage [6]. The target compound's intermediate lipophilicity (logP 2.41) is closer to metronidazole (logP ~0) than to highly lipophilic benzimidazole anthelmintics (e.g., albendazole, logP ~3.4), potentially conferring distinct tissue distribution and organism selectivity. Screening against Helicobacter pylori, Trichomonas vaginalis, and Giardia lamblia—organisms with known nitroreductase expression—alongside metronidazole as a positive control would reveal whether the ethanehydrazonamide substitution modulates potency, resistance profile, or selectivity versus host cells. The differentiated PSA (125.54 Ų) may also reduce blood-brain barrier penetration relative to more lipophilic benzimidazole antimicrobials, a safety-relevant feature for systemic anti-infective applications .

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